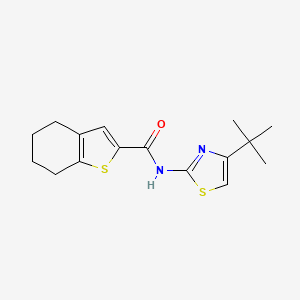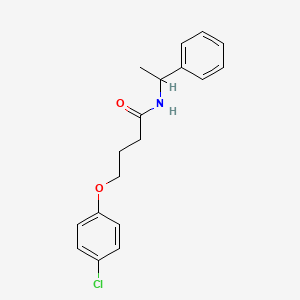
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-N-(1-phenylethyl)butanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenoxy group attached to a butanamide backbone, which is further substituted with a phenylethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorophenoxyacetic acid and 1-phenylethylamine.
Reaction Steps: The carboxylic acid group of 4-chlorophenoxyacetic acid is activated, often using reagents like thionyl chloride, to form an acid chloride. This acid chloride is then reacted with 1-phenylethylamine to form the amide bond.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistency and yield.
Scale-Up: Industrial-scale production involves optimizing the reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry may also be employed for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: Substitution reactions can occur at the chlorophenoxy group, replacing the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used, often under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Primary or secondary amines.
Substitution Products: Derivatives with different substituents on the chlorophenoxy group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, such as in the study of enzyme inhibition or receptor binding. Medicine: Industry: The compound is used in the manufacture of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to the active site of an enzyme or receptor, leading to modulation of its activity.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors that regulate cellular signaling pathways.
Comparison with Similar Compounds
4-Chlorophenoxyacetic Acid: Similar structure but lacks the phenylethyl group.
N-(1-phenylethyl)butanamide: Similar amide structure but lacks the chlorophenoxy group.
4-(4-Chlorophenoxy)butanoyl chloride: Similar to the target compound but in the form of an acid chloride.
Uniqueness:
The presence of both the chlorophenoxy and phenylethyl groups in the same molecule provides unique chemical and biological properties, making it distinct from its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
4-(4-chlorophenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-14(15-6-3-2-4-7-15)20-18(21)8-5-13-22-17-11-9-16(19)10-12-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEZFNQOUZSGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-4-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
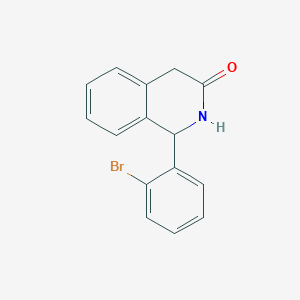
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)
![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
![4-ethoxy-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B4923569.png)
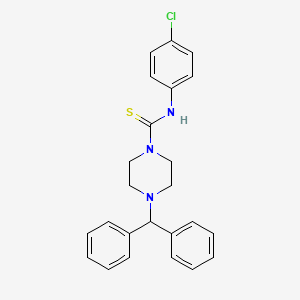
![N-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)oxamide](/img/structure/B4923584.png)
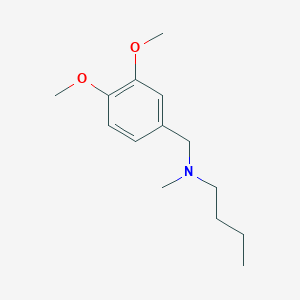
![3-{[3-(Methoxycarbonyl)-5-propylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4923604.png)
